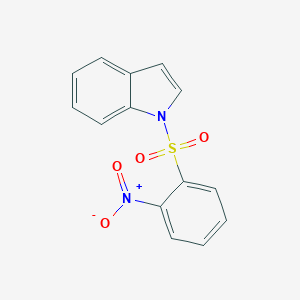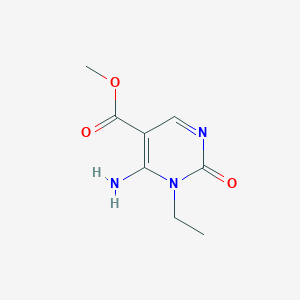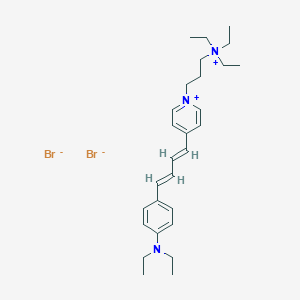
4-ethoxy-2-methyl-2,3-dihydro-1H-pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-2-methyl-2,3-dihydro-1H-pyridin-6-one is a chemical compound that belongs to the class of pyridinones. It is also known as EMDO or ethyl 2-methyl-4-oxo-3,4-dihydro-2H-pyridine-6-carboxylate. EMDO has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of EMDO is not fully understood. However, studies have suggested that it may exert its anti-tumor activity by inhibiting the expression of certain proteins involved in cancer cell growth and survival. EMDO has also been shown to induce cell cycle arrest and activate apoptotic pathways in cancer cells.
Biochemische Und Physiologische Effekte
EMDO has been shown to exhibit a range of biochemical and physiological effects. Studies have reported that EMDO can reduce the production of inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. EMDO has also been shown to exhibit antioxidant activity and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
EMDO has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. EMDO is also stable under a range of conditions, making it suitable for use in various experiments. However, EMDO has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on EMDO. One potential area of investigation is its use as a drug delivery agent. Studies could explore the potential of EMDO as a carrier for various drugs, including anti-cancer drugs. Another area of research could focus on the development of new synthetic methods for EMDO, which could lead to the production of more efficient and cost-effective methods of synthesis. Additionally, further studies could investigate the mechanism of action of EMDO, which could help to identify new targets for drug development.
Synthesemethoden
The synthesis of EMDO can be achieved through several methods, including the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of sodium ethoxide. Another method involves the reaction of ethyl acetoacetate with malononitrile and ammonium acetate in ethanol. EMDO can also be synthesized via the reaction of ethyl acetoacetate with ethyl cyanoacetate and ammonium acetate in ethanol.
Wissenschaftliche Forschungsanwendungen
EMDO has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. Studies have also shown that EMDO can inhibit the growth of cancer cells and induce cell apoptosis. Furthermore, EMDO has been investigated for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.
Eigenschaften
CAS-Nummer |
186135-53-5 |
|---|---|
Produktname |
4-ethoxy-2-methyl-2,3-dihydro-1H-pyridin-6-one |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4-ethoxy-2-methyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C8H13NO2/c1-3-11-7-4-6(2)9-8(10)5-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
NLJUTUPZAZZXID-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)NC(C1)C |
Kanonische SMILES |
CCOC1=CC(=O)NC(C1)C |
Synonyme |
2(1H)-Pyridinone,4-ethoxy-5,6-dihydro-6-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)


![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)


